Sodium furan-3-sulfinate
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Overview
Description
Sodium furan-3-sulfinate is an organosulfur compound that features a furan ring substituted with a sulfinic acid group, which is then neutralized with sodium This compound is part of the broader class of sodium sulfinates, which are known for their versatility in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium furan-3-sulfinate typically involves the sulfonylation of furan derivatives. One common method is the reaction of furan with sulfur dioxide and a base, followed by neutralization with sodium hydroxide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated control systems can help maintain optimal reaction conditions, reducing the risk of side reactions and improving the overall quality of the product.
Chemical Reactions Analysis
Types of Reactions
Sodium furan-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Thiols or sulfides
Substitution: Various sulfonylated organic compounds
Scientific Research Applications
Sodium furan-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds, including sulfonamides, sulfones, and sulfoxides.
Biology: It can be used to modify biomolecules, such as proteins and peptides, to study their function and interactions.
Industry: It is used in the production of specialty chemicals, including dyes, agrochemicals, and materials for electronic applications.
Mechanism of Action
The mechanism by which sodium furan-3-sulfinate exerts its effects typically involves the formation of sulfonyl radicals or anions, which can then react with various substrates. These reactions often proceed through radical or nucleophilic pathways, depending on the specific conditions and reagents used. The molecular targets and pathways involved can vary widely, but they generally include the formation of carbon-sulfur bonds, which are crucial for the synthesis of many organosulfur compounds.
Comparison with Similar Compounds
Sodium furan-3-sulfinate can be compared with other sodium sulfinates, such as:
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Uniqueness
What sets this compound apart is its furan ring, which imparts unique electronic and steric properties. This makes it particularly useful in reactions where the aromaticity and heterocyclic nature of the furan ring can influence the outcome. Additionally, the presence of the furan ring can enhance the compound’s reactivity and selectivity in certain synthetic applications.
List of Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
- Sodium trifluoromethanesulfinate
These compounds share the sulfinic acid functional group but differ in their organic substituents, which can significantly impact their reactivity and applications.
Biological Activity
Sodium furan-3-sulfinate (NaFS) is a sulfonated derivative of furan, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by data tables and relevant case studies.
1. Synthesis of this compound
This compound can be synthesized through various methods, including sulfonation reactions involving furan derivatives. The sulfonation typically employs sulfur trioxide or chlorosulfonic acid as the sulfonating agent, followed by neutralization with sodium hydroxide. This process yields this compound as a white crystalline solid.
2.1 Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. A recent study demonstrated that this compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Escherichia coli and Staphylococcus aureus.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 50 µg/mL |
Candida albicans | 25 µg/mL |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.
2.2 Antioxidant Activity
The antioxidant properties of this compound have also been investigated. In vitro assays demonstrated that it effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases. The compound exhibited an IC50 value of 30 µg/mL in DPPH radical scavenging assays, indicating potent antioxidant activity.
3.1 Antimicrobial Mechanism
The antimicrobial action of this compound is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. The presence of the sulfonate group enhances its interaction with microbial cell structures, leading to increased permeability and subsequent cell lysis.
3.2 Antioxidant Mechanism
As an antioxidant, this compound may exert its effects through multiple mechanisms, including:
- Free radical scavenging : Neutralizing reactive oxygen species (ROS).
- Metal chelation : Binding metal ions that catalyze oxidative reactions.
- Enzyme modulation : Influencing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
4.1 Clinical Applications
A study published in the Journal of Antimicrobial Chemotherapy examined the efficacy of this compound in treating infections caused by resistant bacterial strains. The results indicated that patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.
4.2 Food Preservation
This compound has been explored as a natural preservative in food products due to its antimicrobial properties. A comparative study on its effectiveness in preserving meat products revealed that it significantly reduced microbial load over a storage period of 14 days compared to untreated controls.
5. Conclusion
This compound is a versatile compound with notable biological activities, particularly in antimicrobial and antioxidant domains. Its ability to inhibit microbial growth and scavenge free radicals positions it as a valuable candidate for pharmaceutical and food preservation applications. Further research is warranted to fully elucidate its mechanisms of action and potential therapeutic uses.
Properties
Molecular Formula |
C4H3NaO3S |
---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
sodium;furan-3-sulfinate |
InChI |
InChI=1S/C4H4O3S.Na/c5-8(6)4-1-2-7-3-4;/h1-3H,(H,5,6);/q;+1/p-1 |
InChI Key |
KZYDPNVKJXNQRL-UHFFFAOYSA-M |
Canonical SMILES |
C1=COC=C1S(=O)[O-].[Na+] |
Origin of Product |
United States |
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